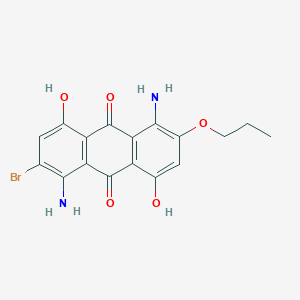

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione

Description

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione (CAS No. 68134–65–6), also known as Disperse Blue 56 or C.I. Disperse Blue 71, is a brominated anthraquinone derivative with applications in dye chemistry . Its structure features amino (-NH₂), hydroxyl (-OH), bromo (-Br), and propoxy (-OCH₂CH₂CH₃) substituents on the anthraquinone backbone. Key physicochemical properties include:

- LogP: 2.96 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 126.64 Ų (suggesting significant hydrogen-bonding capacity)

- Density: ~1.7356 g/cm³ (estimated)

- Boiling Point: ~144.5°C (rough estimate) .

The compound’s functional groups contribute to its role as a disperse dye, commonly used in textile industries for coloring synthetic fibers due to its thermal stability and solubility in non-polar media .

Properties

CAS No. |

88604-47-1 |

|---|---|

Molecular Formula |

C17H15BrN2O5 |

Molecular Weight |

407.2 g/mol |

IUPAC Name |

1,5-diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione |

InChI |

InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)10-7(21)4-6(18)14(19)12(10)16(11)23/h4-5,21-22H,2-3,19-20H2,1H3 |

InChI Key |

GRFSCHOEFXMFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,5-diamino-4,8-dihydroxyanthraquinone, followed by the introduction of the propoxy group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The process ensures high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinones.

Scientific Research Applications

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its interaction with DNA topoisomerase can result in anticancer activity by preventing DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5-Diamino-2,6-dibromo-4,8-dihydroxyanthracene-9,10-dione (CAS 30787–41–8)

This dibromo analogue replaces the 6-propoxy group with a second bromine atom at position 4. Key differences include:

Diaminoanthraquinones with Alkoxy/Amino Substituents

describes derivatives like 1,4-(dibutylamino)anthracene-9,10-dione (5d) and 2,3-(dibutylamino)anthracene-9,10-dione (5b), which differ in substitution patterns:

- Synthesis: Diamino derivatives (e.g., 5b, 5d) form preferentially at higher temperatures (80°C) with yields up to 83%, whereas mono-substituted intermediates (e.g., 5c) dominate at lower temperatures .

- Substituent Effects: Butylamino groups enhance electron-donating capacity compared to hydroxyl/propoxy groups, affecting redox properties and color intensity.

- Physical State: Diaminoanthraquinones (5b, 5d) are dark blue solids, contrasting with the dark pink intermediates (5a, 5c) .

Disperse Blue 77 (1-Anilino-4,5-dihydroxy-8-nitro-9,10-anthraquinone)

Another dye component in mixtures with Disperse Blue 56 :

- Substituents: Nitro (-NO₂) and anilino (-NHPh) groups confer distinct electronic properties.

- Applications : Nitro groups enhance lightfastness but may reduce thermal stability compared to brominated analogues like Disperse Blue 55.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.